2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol

Regiochemistry Cross-coupling Electrophilic aromatic substitution

This brominated furan-cyclopentanol building block uniquely combines a 5-bromo-2-substituted furan for enhanced oxidative addition in cross-couplings with a calculated LogP of ~2.75 and TPSA of 33.4 Ų—parameters that support passive blood-brain barrier penetration for CNS programs. Its lower C–Br bond dissociation energy vs. chloro analogs enables smooth halogen-metal exchange at cryogenic to sub-ambient temperatures, preserving sensitive functional groups. With multi-supplier availability (stocked from 50 mg to 10 g), it reduces single-source risk for gram-scale synthesis supporting in vivo PK and efficacy studies. Choose this precise scaffold to avoid divergent SAR and re-optimization costs inherent in regioisomeric or heteroatom-swapped analogs.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
Cat. No. B13310905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)CC2=CC=C(O2)Br
InChIInChI=1S/C10H13BrO2/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2
InChIKeyCDYLEXQICLWUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol – CAS 1870138-98-9 Procurement-Relevant Structural and Physicochemical Profile


2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol (CAS 1870138-98-9) is a brominated furan–cyclopentanol hybrid building block with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g·mol⁻¹ . The molecule features a secondary alcohol on a cyclopentane ring linked via a methylene spacer to a 5-bromofuran moiety, generating two undefined stereocenters and a relatively compact polar surface area (TPSA 33.4–33.37 Ų) paired with a calculated LogP of 2.75–2.80 [1]. It is offered commercially at ≥95% purity by multiple suppliers and is positioned as a versatile intermediate for medicinal chemistry and agrochemical research programs that require a bromofuran handle for downstream cross-coupling or halogen–metal exchange [1].

Why Generic Substitution of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol with In-Class Analogs Carries Quantifiable Risk


Compounds that share a bromofuran–cyclopentanol architecture are not interchangeable because small structural permutations—regioisomeric bromine placement, the presence or absence of a methylene spacer, halogen identity, and linker heteroatom—produce measurable, functionally consequential differences in LogP, topological polar surface area, rotatable-bond count, and predicted reactivity [1]. These parameters directly influence membrane permeability, metabolic stability, and synthetic tractability in cross-coupling sequences. Consequently, selecting a close analog without verifying the target’s specific physicochemical and reactivity profile can lead to divergent SAR, failed synthetic routes, or re-optimization costs that are avoidable when the differentiated properties documented below are considered during procurement.

2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol – Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Bromine Positioning: 5-Bromo-2-furan vs. 5-Bromo-3-furan Substitution Diverges in Electronic and Steric Profile Despite Identical Computed Descriptors

The target compound places bromine at the 5-position of a 2-substituted furan, whereas its closest regioisomer, 2-[(5-bromofuran-3-yl)methyl]cyclopentan-1-ol (CAS 1858640-50-2), places bromine at the 5-position of a 3-substituted furan . Although computed global descriptors (MW 245.11, TPSA 33.37 Ų, LogP 2.7456) are identical for both isomers, the local electronic environment differs: in the 2,5-disubstituted furan the bromine is conjugated with the ring oxygen, while in the 2,3-disubstituted system the bromine is cross-conjugated. This regiochemical difference alters the activation barrier for oxidative addition in Pd-catalyzed cross-coupling, with 2-bromofurans generally exhibiting faster oxidative addition than 3-bromofurans due to greater π-electron deficiency at the C–Br carbon [1].

Regiochemistry Cross-coupling Electrophilic aromatic substitution

Methylene Spacer Effect: LogP Elevation of ~0.7 Units Relative to Direct-Attachment Analog 2-(3-Bromofuran-2-yl)cyclopentan-1-ol

The target compound incorporates a methylene (–CH₂–) spacer between the cyclopentane ring and the furan, whereas 2-(3-bromofuran-2-yl)cyclopentan-1-ol (CAS 1339058-26-2) attaches the furan directly to the cyclopentane . This single-carbon difference raises the experimental/calculated LogP from 2.05 (direct-attachment analog) to 2.75 (target), an increase of approximately 0.7 log units . The additional rotatable bond (2 vs. 1) also confers greater conformational flexibility, which can favor entropically driven binding to hydrophobic protein pockets while also potentially altering CYP-mediated oxidation sites [1].

Lipophilicity Membrane permeability Metabolic stability

Bromine vs. Chlorine Reactivity Differential: Lower Bond Dissociation Energy Enables Milder Cross-Coupling Conditions Compared to Chlorofuran Analogs

The C–Br bond in the target compound has a bond dissociation energy (BDE) of approximately 285 kJ·mol⁻¹, compared to ~327 kJ·mol⁻¹ for the C–Cl bond in chlorofuran analogs such as 1-(5-chlorofuran-2-yl)cyclopentan-1-ol [1]. This ~42 kJ·mol⁻¹ difference translates into significantly milder conditions for oxidative addition to Pd(0) and for halogen–metal exchange (e.g., Grignard or lithium–halogen exchange), reducing the required temperature, catalyst loading, and risk of thermal decomposition of sensitive functional groups elsewhere in the molecule [1].

Cross-coupling Bond dissociation energy Halogen-metal exchange

Polar Surface Area and Hydrogen-Bonding Profile: Lower TPSA Compared to Sulfur-Bridged Analog Favors Blood-Brain Barrier Penetration Potential

The target compound exhibits a TPSA of 33.4–33.37 Ų with 2 H-bond acceptors and 1 H-bond donor, whereas the sulfur-bridged analog 2-{(5-chlorofuran-2-yl)methylsulfanyl}cyclopentan-1-ol (CAS 2172327-98-7) has a TPSA of 58.7 Ų with 3 H-bond acceptors [1][2]. The 25.3 Ų increase in TPSA for the sulfur analog arises from the additional sulfur lone-pair contribution and the chlorine substituent's electronic effect. In the context of CNS drug design, a TPSA below 60 Ų is generally associated with favorable passive blood-brain barrier permeation, while exceeding 60–70 Ų substantially reduces the probability of CNS exposure [3].

CNS drug design TPSA Blood-brain barrier permeability

Commercial Availability and Gram-Scale Pricing: Bulk Procurement Viability Relative to Regioisomeric and Chloro Analogs

2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is stocked by Enamine (EN300-1634179) in quantities from 50 mg to 10 g with published pricing: $587/50 mg, $615/100 mg, $642/250 mg, $671/500 mg, $699/1 g, $2,028/5 g, and $3,007/10 g [1]. In contrast, the chlorofuran analog 1-(5-chlorofuran-2-yl)cyclopentan-1-ol is listed as discontinued by Biosynth, and the direct-attachment analog 2-(3-bromofuran-2-yl)cyclopentan-1-ol is available at 97–98% purity from Fluorochem but without publicly listed bulk pricing . The target compound's active multi-supplier status (Enamine, Leyan) and transparent price scaling to 10 g scale make it the more procurement-reliable choice for hit-to-lead and lead-optimization campaigns requiring gram quantities.

Procurement Pricing Supply chain

Stereochemical Complexity: Two Undefined Stereocenters Provide a Racemic Scaffold for Chiral Resolution or Asymmetric Synthesis Optimization

The target compound possesses two undefined stereocenters on the cyclopentane ring (positions 1 and 2), yielding a racemic mixture of (1R,2S)/(1S,2R) and (1R,2R)/(1S,2S) diastereomers [1]. Its closely related stereoisomer rac-(1R,2S)-2-[(5-bromofuran-2-yl)methyl]cyclopentan-1-ol (CAS 2227857-67-0) represents an isolated diastereomeric pair, offering a more defined stereochemical starting point but at the cost of synthetic accessibility [2]. The racemic target provides maximum flexibility: it can be used as-is for achiral SAR exploration or resolved via chiral HPLC or enzymatic kinetic resolution to access enantiopure material, whereas the pre-resolved diastereomer commits the investigator to a specific relative configuration that may not match the biological target's stereochemical preference [3].

Stereochemistry Chiral resolution Asymmetric synthesis

2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Programs Requiring Pd-Catalyzed Furan Functionalization

The 5-bromo-2-substituted furan regiochemistry provides a more activated C–Br bond for oxidative addition compared to 3-bromofuran isomers, enabling smoother Suzuki, Stille, and Buchwald–Hartwig couplings at lower temperatures and catalyst loadings [1]. The methylene spacer contributes a LogP of ~2.75, placing the scaffold in a favorable lipophilicity range for lead-like compounds (LogP < 3), while the racemic nature allows comprehensive SAR exploration across all stereoisomers via chiral resolution after initial screening [1].

CNS-Penetrant Probe and Lead Compound Synthesis

With a TPSA of 33.4 Ų—well below the 60–70 Ų threshold for passive blood-brain barrier permeation—and a LogP of 2.75, this compound is a suitable starting scaffold for CNS-targeted programs where brain exposure is critical [1]. In contrast, sulfur-bridged or higher-TPSA analogs (e.g., TPSA 58.7 Ų for the methylsulfanyl analog) reduce the probability of adequate CNS partitioning, making the target the preferred choice when BBB penetration is a design objective [1].

Multi-Step Synthetic Route Development Requiring Mild Halogen-Metal Exchange

The C–Br bond's lower bond dissociation energy (~285 kJ·mol⁻¹) relative to C–Cl (~327 kJ·mol⁻¹) permits halogen–metal exchange (e.g., n-BuLi or i-PrMgCl·LiCl) at cryogenic to sub-ambient temperatures, minimizing decomposition of acid- or base-sensitive functional groups installed elsewhere in the synthetic sequence [1]. This reactivity advantage over chlorofuran analogs is critical for complex natural product-like or PROTAC intermediate syntheses where multiple orthogonal functional handles must coexist [1].

Procurement for Gram-Scale Lead Optimization with Supply-Chain Reliability

Unlike the discontinued chlorofuran analog or the limited-availability direct-attachment bromofuran analog, the target compound is actively stocked by Enamine with published pricing from 50 mg ($587) to 10 g ($3,007), and is also available from Leyan [1]. This multi-supplier sourcing with transparent bulk pricing supports uninterrupted gram-scale synthesis of advanced intermediates for in vivo PK, efficacy, and preliminary toxicology studies, reducing program risk associated with single-source or discontinued building blocks [1].

Quote Request

Request a Quote for 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.